(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique imidazolidine-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of 2-fluorobenzylamine with 2-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the desired imidazolidine-2,4-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include modulation of signaling cascades that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(2-bromophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(2-iodophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-24-16-9-5-3-6-12(16)10-15-17(22)21(18(23)20-15)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3,(H,20,23)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRPAQJFFMTON-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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